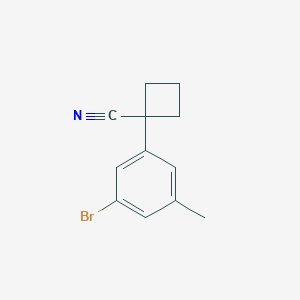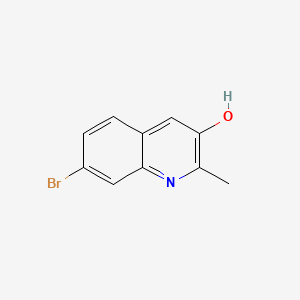
3-(2-Methoxy-4-nitrophenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxy-4-nitrophenyl)-2-oxopropanoic acid is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-nitrophenyl)-2-oxopropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-methoxyacetophenone to introduce the nitro group, followed by a series of reactions to form the final product. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in batch or continuous flow reactors. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(2-Methoxy-4-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
3-(2-Methoxy-4-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3-(2-Methoxy-4-nitrophenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy and ketone groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways.
相似化合物的比较
Similar Compounds
2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium sodium salt: This compound is used in tetrazolium assays to measure cell viability and proliferation.
4-Methoxy-2-nitrophenyl acetate: Used in organic synthesis as a reagent.
N-(4-Methoxy-2-nitrophenyl)-3-nitrobenzamide: Studied for its potential biological activity.
Uniqueness
3-(2-Methoxy-4-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
属性
分子式 |
C10H9NO6 |
|---|---|
分子量 |
239.18 g/mol |
IUPAC 名称 |
3-(2-methoxy-4-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9NO6/c1-17-9-5-7(11(15)16)3-2-6(9)4-8(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
InChI 键 |
JMUZNQHUKBTQCK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)


![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)


![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)



![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)

